2-Bromo-6-chlorobenzohydrazide

Beschreibung

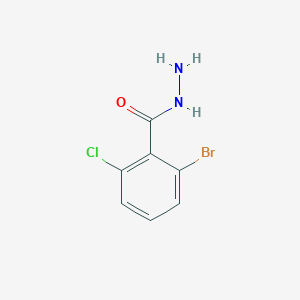

2-Bromo-6-chlorobenzohydrazide is a halogenated benzohydrazide derivative characterized by a benzene ring substituted with bromine (Br) and chlorine (Cl) at positions 2 and 6, respectively, and a hydrazide (-CONHNH₂) functional group. This compound is structurally related to 2-Bromo-6-chlorobenzoic acid (CAS: 93224-85-2), a precursor often used in synthesizing hydrazide derivatives via condensation reactions with hydrazine .

Eigenschaften

Molekularformel |

C7H6BrClN2O |

|---|---|

Molekulargewicht |

249.49 g/mol |

IUPAC-Name |

2-bromo-6-chlorobenzohydrazide |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) |

InChI-Schlüssel |

LHLKUKGKSRCRDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)C(=O)NN)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorobenzohydrazide typically involves the reaction of 2-bromo-6-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-chlorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Condensation Reactions: Acidic or basic catalysts can facilitate the formation of hydrazones.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while condensation reactions can produce hydrazones with different substituents.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chlorobenzohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

- Structure : A pyridine-based hydrazide with bromine at position 6 and a 2-chlorobenzylidene substituent.

- Key Features : The pyridine ring introduces electron-withdrawing effects, altering reactivity compared to benzene-based analogs. The 2-chlorobenzylidene group enhances planarity, facilitating π-π stacking interactions in crystal lattices .

- Crystallography : Exhibits intramolecular hydrogen bonding (N–H⋯O) and halogen (Br, Cl) interactions, stabilizing its three-dimensional structure .

(E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one

- Structure: Combines a chromenone core with a thiazole-hydrazine moiety and 4-chlorobenzylidene substituent.

- Key Features: The extended conjugation system (chromenone + thiazole) enhances UV absorption properties, making it relevant in optical applications. The 4-chlorobenzylidene group contributes to antimicrobial activity by disrupting bacterial cell membranes .

2-Bromo-6-chlorobenzoic Acid

Key Findings :

- Antimicrobial Efficacy: Nicotinohydrazides (e.g., 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) show higher potency against Gram-positive bacteria compared to benzene-based analogs, likely due to improved membrane penetration from the pyridine ring’s polarity .

- Antiparasitic Activity: Chromenone derivatives exhibit stronger activity against Leishmania spp. than simpler benzohydrazides, attributed to their extended conjugated systems enhancing target binding .

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | Halogen Positions | Functional Groups |

|---|---|---|---|

| This compound | C₇H₅BrClN₂O | 2-Br, 6-Cl | Benzohydrazide (-CONHNH₂) |

| 6-Bromo-2’-chlorobenzylidene nicotinohydrazide | C₁₃H₁₀BrClN₃O | 6-Br, 2’-Cl | Nicotinohydrazide, benzylidene |

| 2-Bromo-6-chlorobenzoic Acid | C₇H₄BrClO₂ | 2-Br, 6-Cl | Carboxylic acid (-COOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.